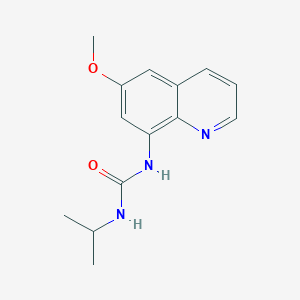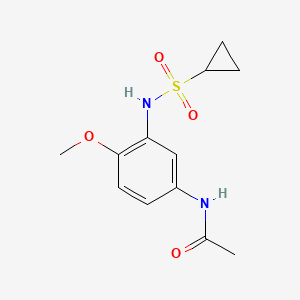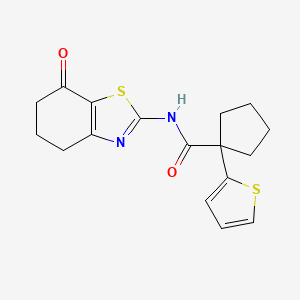
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea, also known as 6-MPU, is a synthetic derivative of quinoline and urea, and is widely used in scientific research. 6-MPU has been found to possess a variety of properties and has been used in a wide range of applications, including as a ligand for metal complexes, a fluorescent dye, a photoinitiator, and a catalyst.
Scientific Research Applications
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea has been used in a wide range of scientific research applications. It has been used as a ligand for metal complexes, a fluorescent dye, a photoinitiator, and a catalyst. This compound has also been used in the synthesis of other compounds, such as quinoline-8-sulfonamides, quinoline-8-sulfonamides, and quinoline-8-carboxamides.
Mechanism of Action
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea has been found to interact with metal complexes, such as Cu(II) and Pd(II), via chelation. This interaction is believed to be due to the presence of the quinoline ring, which is able to form a complex with the metal ion. This compound has also been found to act as a fluorescent dye, with the quinoline ring acting as a chromophore.
Biochemical and Physiological Effects
This compound has been found to have some biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been found to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is easily synthesized from readily available starting materials. It is also a relatively stable compound, with a relatively long shelf life. However, this compound is a relatively toxic compound, and should be handled with caution.
Future Directions
There are several potential future directions for 1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea research. One potential direction is to further explore its potential as a ligand for metal complexes, as well as its potential for use in the synthesis of other compounds. Another potential direction is to further explore its biochemical and physiological effects, such as its potential as an inhibitor of the enzyme acetylcholinesterase. Additionally, further research into the toxicity of this compound and its potential for use in drug discovery could be beneficial. Finally, further research into the potential applications of this compound in other fields, such as materials science and nanotechnology, could be beneficial.
Synthesis Methods
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea can be synthesized from quinoline-8-carboxylic acid and propan-2-ol by a two-step reaction. In the first step, the quinoline-8-carboxylic acid is reacted with propan-2-ol in the presence of a base such as potassium carbonate. This reaction produces an intermediate, which is then reacted with a base such as sodium hydroxide to produce this compound.
properties
IUPAC Name |
1-(6-methoxyquinolin-8-yl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)16-14(18)17-12-8-11(19-3)7-10-5-4-6-15-13(10)12/h4-9H,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXYNCBWQRBUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)
![N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581593.png)
![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)
![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)
![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)
![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B6581618.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6581634.png)

![2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6581648.png)
![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6581649.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6581661.png)